Cas no 1701779-72-7 (1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one)

1-(3-Bromo-4-fluorophenyl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone featuring both bromo and fluoro substituents, making it a versatile intermediate in organic synthesis. The presence of electron-withdrawing groups enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its difluoroethyl moiety contributes to improved metabolic stability in pharmaceutical applications, while the bromine atom allows for further functionalization via metal-catalyzed reactions. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and advanced materials due to its balanced reactivity and structural modularity. High purity and consistent quality ensure reliable performance in research and industrial-scale processes.
1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one structure
1701779-72-7 structure
Product Name:1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one
CAS No:1701779-72-7
MF:C8H4BrF3O
MW:253.015972137451
CID:5802679
PubChem ID:103513657
Update Time:2025-05-27

1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromo-4-fluorophenyl)-2,2-difluoroethanone
    • 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one
    • 1701779-72-7
    • EN300-1931557
    • Inchi: 1S/C8H4BrF3O/c9-5-3-4(1-2-6(5)10)7(13)8(11)12/h1-3,8H
    • InChI Key: ZBJTXDHSHVCFCH-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(=C(C=1)Br)F)(=O)C(F)F

Computed Properties

  • Exact Mass: 251.93976g/mol
  • Monoisotopic Mass: 251.93976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one Pricemore >>

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1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one Related Literature

Additional information on 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one

1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one: A Comprehensive Overview

1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one (CAS No. 1701779-72-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromo and fluoro substituents, exhibits a range of properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The molecular structure of 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one is composed of a benzene ring substituted with a bromo and a fluoro group at the 3 and 4 positions, respectively, and a 2,2-difluoroethyl ketone moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it an attractive candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one as a key intermediate in the synthesis of novel pharmaceutical agents. For instance, researchers at the University of California, San Francisco (UCSF) have reported the use of this compound in the development of potent inhibitors for specific protein kinases involved in cancer pathways. The bromo and fluoro substituents play crucial roles in enhancing the binding affinity and selectivity of these inhibitors, thereby improving their therapeutic efficacy.

In addition to its applications in cancer research, 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one has also shown promise in the field of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit neuroprotective effects by modulating specific signaling pathways associated with neuronal survival. The ability to fine-tune the chemical structure through strategic modifications has opened up new avenues for developing targeted therapies for conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 3-bromo-4-fluorobenzaldehyde with difluoroacetyl chloride in the presence of a suitable base. This approach offers high yields and excellent purity, making it suitable for large-scale production.

The physical properties of 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one, including its melting point, boiling point, and solubility characteristics, have been extensively studied. These properties are crucial for optimizing its use in various chemical reactions and formulations. For example, its good solubility in common organic solvents such as dichloromethane and dimethylformamide facilitates its use in solution-phase synthesis and purification processes.

Safety considerations are paramount when handling 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one. While it is not classified as a hazardous material or controlled substance, appropriate precautions should be taken to ensure safe handling and storage. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.

In conclusion, 1-(3-bromo-4-fluorophenyl)-2,2-difluoroethan-1-one (CAS No. 1701779-72-7) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable physical properties make it an invaluable intermediate for the synthesis of biologically active molecules. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the development of innovative therapeutic agents.

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